4-Fluoro-2-(trifluoromethyl)pyridine molecular weight and formula
4-Fluoro-2-(trifluoromethyl)pyridine molecular weight and formula
An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)pyridine for Advanced Research
This guide provides an in-depth analysis of 4-Fluoro-2-(trifluoromethyl)pyridine, a critical building block for professionals in drug discovery, agrochemical synthesis, and materials science. We will move beyond basic data to explore the causality behind its utility, its reactivity, and practical, field-tested protocols.
Core Molecular Profile and Physicochemical Properties
4-Fluoro-2-(trifluoromethyl)pyridine is a substituted pyridine ring, a heterocyclic aromatic compound, where a fluorine atom is attached at the 4-position and a trifluoromethyl group at the 2-position. The strategic placement of these electron-withdrawing groups profoundly influences the molecule's reactivity and its utility as a synthetic intermediate.
The molecular formula for this compound is C₆H₃F₄N.[1] Its molecular weight is approximately 165.09 g/mol .[1][2] This compound is typically a colorless to light yellow liquid under standard conditions.[3][4]
Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃F₄N | [1][2] |
| Molecular Weight | 165.09 g/mol | [1][2] |
| CAS Number | 850246-04-7 | [1] |
| Appearance | Colorless to Yellow Liquid | [3][4] |
| Boiling Point | 110-113 °C | [2][3] |
| Density | ~1.355 - 1.39 g/mL at 25 °C | [2][3] |
| Flash Point | 23 °C | [2][3] |
| Refractive Index | ~1.400 (at 20 °C) | [2][3] |
Spectroscopic Signature
While specific spectra for this exact molecule are proprietary to manufacturers, analysis of analogous structures like 2-chloro-4-(trifluoromethyl)pyridine suggests that standard spectroscopic techniques are used for characterization.[5]
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Proton NMR would show signals corresponding to the three aromatic protons on the pyridine ring, with coupling patterns dictated by their positions relative to each other and the fluorine atom. ¹⁹F NMR is crucial for confirming the presence and chemical environment of both the fluoro and trifluoromethyl groups.
-
Infrared (IR) Spectroscopy: Characteristic peaks would be observed for C-F, C=C, and C=N stretching vibrations within the molecule.
-
Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight, and fragmentation patterns would provide structural information.
The Trifluoromethylpyridine Motif: A Cornerstone in Modern Chemistry
The trifluoromethylpyridine (TFMP) moiety is a privileged structure in modern chemistry, particularly in the development of bioactive compounds.[6] The inclusion of a trifluoromethyl group (-CF₃) is a well-established strategy in medicinal chemistry to enhance key drug properties.[7][8]
Causality of the -CF₃ Group's Influence:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable methyl group with a -CF₃ group can block oxidative metabolism at that position, thereby increasing the drug's half-life.
-
Lipophilicity: The -CF₃ group significantly increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Binding Affinity: The high electronegativity of fluorine atoms can lead to favorable interactions (such as dipole-dipole or hydrogen bonding) with target proteins, potentially increasing binding affinity and potency.
The trifluoromethylpyridine scaffold is found in numerous commercialized agrochemicals and pharmaceuticals, highlighting its importance.[6][7][8]
Synthesis and Chemical Reactivity
The synthesis of functionalized pyridines, especially those containing fluoroalkyl groups, is a significant area of organic chemistry. General strategies often involve cyclization reactions or the modification of pre-existing pyridine rings.[9][10] Common synthetic routes to 2-(trifluoromethyl)pyridines include:
-
Cross-coupling of halogenated pyridines with trifluoromethylating agents.[10]
-
Hetero-Diels-Alder reactions.[10]
-
Deoxofluorination of corresponding pyridinecarboxylic acids.[9][10]
Reactivity of 4-Fluoro-2-(trifluoromethyl)pyridine
The reactivity of the pyridine ring is heavily influenced by the two electron-withdrawing groups. This electronic landscape makes the ring susceptible to nucleophilic aromatic substitution (SₙAr), particularly at positions activated by the substituents. The fluorine atom at the 4-position is an excellent leaving group in such reactions.
Caption: SₙAr reaction of 4-Fluoro-2-(trifluoromethyl)pyridine.
This reactivity makes the compound a versatile intermediate. For example, it is used as a reactant in amination reactions to produce various aminopyridines, which are themselves valuable precursors in drug development.[2]
Applications in Drug Discovery and Agrochemicals
4-Fluoro-2-(trifluoromethyl)pyridine serves as a key building block for synthesizing more complex molecules with desired biological activities. Its derivatives have been investigated for a range of applications.
-
Pharmaceuticals: Trifluoromethyl-containing compounds are prevalent in FDA-approved drugs.[11] The pyridine scaffold is a common feature in drugs targeting kinases, which are often implicated in cancer.[12] The ability to use this compound as a starting material allows for the efficient creation of libraries of potential kinase inhibitors for screening.[12]
-
Agrochemicals: The TFMP structure is a key component in a wide array of modern pesticides, including insecticides, fungicides, and herbicides.[6][7] The unique properties conferred by the trifluoromethyl group contribute to the potency and stability of these active ingredients.
Caption: Synthetic workflow from building block to active molecule.
Experimental Protocol: Nucleophilic Aromatic Substitution
The following protocol is a representative example of an SₙAr reaction, a common application for this compound.[2] This procedure is illustrative and must be adapted and optimized based on the specific nucleophile and laboratory conditions.
Objective: Synthesize a 4-amino-2-(trifluoromethyl)pyridine derivative.
Materials:
-
4-Fluoro-2-(trifluoromethyl)pyridine
-
Primary or secondary amine (nucleophile)
-
Aprotic polar solvent (e.g., DMSO, DMF)
-
Inorganic base (e.g., K₂CO₃, Cs₂CO₃)
-
Reaction vessel with magnetic stirrer and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is oven-dried and cooled under an inert atmosphere to exclude moisture.
-
Reagent Addition: To the reaction vessel, add the amine (1.2 equivalents), the inorganic base (2.0 equivalents), and the aprotic polar solvent.
-
Initiation: Begin stirring the mixture. Slowly add 4-Fluoro-2-(trifluoromethyl)pyridine (1.0 equivalent) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-120 °C. The optimal temperature is dependent on the reactivity of the chosen amine.
-
Causality: Heating is required to overcome the activation energy of the reaction. An aprotic polar solvent is chosen because it effectively solvates the cation of the base while leaving the anion (carbonate) reactive, and it can reach the required temperatures.
-
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to obtain the desired 4-amino-2-(trifluoromethyl)pyridine derivative.
-
Validation: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.
Safety and Handling
4-Fluoro-2-(trifluoromethyl)pyridine is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[1]
| Hazard Class | GHS Statement |
| Flammability | H225: Highly flammable liquid and vapor |
| Acute Toxicity | H302: Harmful if swallowed |
| H312: Harmful in contact with skin | |
| H332: Harmful if inhaled | |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Eye Damage/Irritation | H318: Causes serious eye damage |
| Target Organ Toxicity | H335: May cause respiratory irritation |
Source:[1]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Fluoro-2-(trifluoromethyl)pyridine is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences and material sciences. Its unique electronic properties, conferred by the fluoro and trifluoromethyl substituents, make it a versatile and highly valuable precursor for synthesizing novel compounds with enhanced biological and physical properties. A thorough understanding of its reactivity, coupled with stringent safety protocols, allows researchers to fully leverage its potential in developing next-generation pharmaceuticals and agrochemicals.
References
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 44891496, 4-Fluoro-2-(trifluoromethyl)pyridine. Retrieved from PubChem. [Link]
-
Fujikawa, K., & Ishihara, A. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 253–263. [Link]
-
Pipzine Chemicals. (n.d.). Pyridine, 2-Fluoro-4-(trifluoromethyl)-. Retrieved from Pipzine Chemicals. [Link]
-
Beier, P., et al. (2019). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 84(18), 11956–11967. [Link]
-
Beier, P., et al. (2019). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 84(18), 11956–11967. [Link]
-
ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Retrieved from ResearchGate. [Link]
-
Meghani, K., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(23), 8213. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
ResearchGate. (2021). A new synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine. Retrieved from ResearchGate. [Link]
-
Wang, F., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4855–4866. [Link]
Sources
- 1. 4-Fluoro-2-(trifluoromethyl)pyridine | C6H3F4N | CID 44891496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoro-4-trifluoromethyl-pyridine CAS#: 118078-66-3 [m.chemicalbook.com]
- 3. 2-Fluoro-4-(trifluoromethyl)pyridine | 118078-66-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Pyridine, 2-Fluoro-4-(trifluoromethyl)- | Properties, Uses, Safety Data & Supplier Guide - China Manufacturer [pipzine-chem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 12. nbinno.com [nbinno.com]
